5-Cyclopropoxy-2-fluoro-3-nitropyridine
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Overview
Description
5-Cyclopropoxy-2-fluoro-3-nitropyridine is a chemical compound characterized by the presence of a cyclopropoxy group, a fluorine atom, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method includes the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like sodium methoxide or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, amines, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted pyridines with different functional groups.
Reduction: Formation of 5-cyclopropoxy-2-fluoro-3-aminopyridine.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Cyclopropoxy-2-fluoro-3-nitropyridine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Fluoro-2-nitropyridine: Similar in structure but with different substitution patterns.
5-Cyclopropoxy-2-nitropyridine: Similar but lacks the fluorine atom.
Uniqueness: 5-Cyclopropoxy-2-fluoro-3-nitropyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and nitro group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H7FN2O3 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
NEXWZTIXEOZGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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